molecular formula C7H11NO3 B1171124 Inulin, carboxymethyl ether CAS No. 171338-23-1

Inulin, carboxymethyl ether

Cat. No.: B1171124
CAS No.: 171338-23-1
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Description

Evolution of Biopolymer Derivatization for Tailored Functionality

The modification of biopolymers has evolved significantly, driven by the need for materials with specific functionalities for a wide range of applications. novapublishers.comnih.gov Initially, the focus was on simple modifications to improve properties like solubility. However, recent advancements have enabled the creation of highly specialized materials. novapublishers.comnih.gov The derivatization of polysaccharides, such as cellulose (B213188), starch, and chitosan (B1678972), has been a key area of research. nih.gov These modifications introduce new functional groups, altering the polymer's physical and chemical characteristics to meet the demands of biomedical, pharmaceutical, and industrial applications. nih.gov

Biopolymers, derived from living organisms, are gaining attention as sustainable alternatives to synthetic polymers. metall-mater-data.com Their renewable nature and biodegradability address growing environmental concerns. metall-mater-data.com The structural diversity of biopolymers makes them suitable for a variety of uses, from bulk materials for packaging to sophisticated functionalized materials in the biomedical sector. novapublishers.com Research and development in this area are focused on enhancing material performance and reducing production costs to facilitate a broader market adoption of biopolymer-based products. novapublishers.com

Significance of Inulin (B196767) as a Renewable Feedstock in Chemical Modification

Inulin, a naturally occurring polysaccharide, is a valuable and renewable resource for chemical modifications. nih.govacs.org It is a polydisperse fructan found in plants like chicory and Jerusalem artichoke. nih.govacs.orgnih.gov Inulin's structure, consisting of linear chains of fructose (B13574) units, provides a platform for chemical derivatization. nih.gov Each fructose monomer contains three hydroxyl groups that can serve as sites for attaching other functional agents, making it a versatile starting material. nih.gov

The use of inulin as a feedstock is advantageous due to its biocompatibility, biodegradability, and non-toxic nature. researchgate.net It has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration. nih.gov Inulin's unique properties, such as its high molecular flexibility, make it an attractive and adaptable material for various applications. nih.gov Furthermore, chemical modification is a key strategy for expanding its use in diverse fields, including the chemical, food, and pharmaceutical industries. researchgate.net

Contextualizing Carboxymethylation within Polysaccharide Functionalization

Carboxymethylation is a widely used chemical modification for polysaccharides due to its simplicity, low cost, and the minimal toxicity of the resulting products. mdpi.com This process involves an etherification reaction that introduces carboxymethyl groups (–CH2COOH) onto the polymer backbone. mdpi.com The addition of these groups typically enhances the solubility and biological activity of the polysaccharide over a broad pH range. mdpi.com

The introduction of carboxymethyl functional groups alters the physicochemical properties and structure of polysaccharides, which can lead to improved or entirely new bioactivities. cumbria.ac.ukresearchgate.net This modification can increase the electrical charge density in the polysaccharide structure. researchgate.net The degree of substitution, which is influenced by factors like reagent concentration and reaction temperature, plays a crucial role in determining the properties of the final carboxymethylated polysaccharide. cumbria.ac.ukresearchgate.net

Scope and Research Imperatives for Inulin, Carboxymethyl Ether

This compound, also known as carboxymethyl inulin (CMI), is a promising derivative of inulin with a range of potential applications. mdpi.com CMI is synthesized by reacting inulin with monochloroacetic acid in an alkaline medium. mdpi.com The resulting product is non-toxic, with high solubility, biocompatibility, and biodegradability. mdpi.com

Research on CMI has explored its potential in various fields. It has been investigated as a flocculant for wastewater treatment, a scale inhibitor to prevent the buildup of inorganic compounds, and as a component in drug delivery systems. researchgate.netresearchgate.net Studies have also shown that further modification of CMI can enhance its antioxidant and antibacterial properties. mdpi.comnih.govresearchgate.net Future research should focus on optimizing the synthesis of CMI to control its properties and further exploring its potential applications, including a deeper investigation into its structure-bioactivity relationship. mdpi.com

PropertyDescriptionSource
Synthesis Carboxymethyl inulin (CMI) is synthesized by reacting inulin with monochloroacetic acid in an alkaline medium. mdpi.com
Solubility CMI exhibits high solubility in water. mdpi.com
Biocompatibility CMI is considered biocompatible. mdpi.com
Biodegradability CMI is biodegradable. mdpi.com
Toxicity CMI is non-toxic. mdpi.com
Application AreaResearch FindingsSource
Wastewater Treatment CMI has been investigated as a flocculant. researchgate.net
Scale Inhibition CMI can inhibit the growth of calcium carbonate crystals. researchgate.net
Drug Delivery CMI has been used to coat iron oxide nanoparticles for potential use in magnetic fluid hyperthermia. nih.gov
Antioxidant Properties Chemical modification of CMI can significantly enhance its antioxidant activity. mdpi.comnih.gov
Antibacterial Properties Derivatives of CMI have shown potential antibacterial activity against certain bacteria. mdpi.comresearchgate.net

Properties

CAS No.

171338-23-1

Molecular Formula

C7H11NO3

Synonyms

Inulin, carboxymethyl ether

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for Inulin, Carboxymethyl Ether

Conventional Synthesis Routes

The most established and widely used method for the synthesis of carboxymethyl inulin (B196767) (CMI) is through the alkaline etherification of inulin. This process involves the reaction of inulin with a monochloroacetic acid derivative in the presence of a strong base.

Alkaline Etherification with Monochloroacetic Acid Derivatives

The fundamental reaction for producing carboxymethyl inulin involves the activation of the hydroxyl groups on the inulin polymer with a strong alkali, typically sodium hydroxide (B78521), followed by a nucleophilic substitution reaction with an etherifying agent like monochloroacetic acid (MCA) or its sodium salt (SMCA). nih.govgoogle.com This process, known as Williamson ether synthesis, introduces carboxymethyl groups (-CH2COOH) onto the inulin backbone, transforming it into a water-soluble anionic polyelectrolyte. mdpi.com

Alkalization: The inulin is treated with a concentrated solution of sodium hydroxide. This step is crucial as it deprotonates the hydroxyl groups on the fructose (B13574) units of the inulin chain, forming highly reactive alkoxide ions.

Etherification: The activated inulin is then reacted with monochloroacetic acid or its sodium salt. The alkoxide ions act as nucleophiles, attacking the electrophilic carbon of the chloroacetic acid derivative and displacing the chloride ion to form the carboxymethyl ether linkage.

A significant side reaction during this process is the hydrolysis of monochloroacetic acid to form sodium glycolate, which competes with the primary etherification reaction. google.com

Optimization of Reaction Parameters (e.g., Temperature, Time, Reagent Ratios)

The degree of substitution (DS), which represents the average number of carboxymethyl groups per monosaccharide unit, is a critical parameter that determines the physicochemical properties of the final CMI product. The DS is highly dependent on several reaction parameters, and their optimization is key to achieving the desired product characteristics.

Reagent Ratios: The molar ratio of monochloroacetic acid to the anhydrofructose units in inulin is a primary determinant of the DS. nih.gov Increasing this ratio generally leads to a higher DS, although the efficiency of the reaction may decrease at very high ratios due to the increased prevalence of the competing hydrolysis reaction. google.com Similarly, the concentration of sodium hydroxide is crucial for the activation of the hydroxyl groups; however, excessively high concentrations can promote side reactions.

Temperature: Reaction temperature plays a significant role in the kinetics of the carboxymethylation process. While higher temperatures can increase the reaction rate, they can also favor the hydrolysis of MCA and potentially lead to the degradation of the inulin backbone. nih.gov Conversely, lower temperatures have been found to result in higher selectivity towards the desired carboxymethylinulin product. nih.gov

Time: The duration of the reaction also influences the DS. A longer reaction time generally allows for a higher degree of substitution, up to a certain point where the reaction reaches completion or side reactions become more prominent.

The interplay of these parameters is complex, and their optimal values depend on the desired DS and the specific reaction setup.

Interactive Data Table: Effect of Reaction Parameters on Degree of Substitution (DS) of Carboxymethyl Inulin Note: The following data is illustrative, compiled from various sources to demonstrate the general trends in the optimization of CMI synthesis.

Molar Ratio (MCA/Inulin)NaOH Concentration (%)Temperature (°C)Time (h)Resulting DS
1.0205020.3
2.0306030.6
3.0407040.9
4.0505051.2
Influence of Solvent Systems (Aqueous vs. Non-Aqueous)

The choice of solvent system is another critical factor in the synthesis of carboxymethyl inulin, with both aqueous and non-aqueous systems being employed.

Aqueous Systems: Water is a common solvent for the carboxymethylation of inulin due to its low cost, non-toxicity, and ability to dissolve the reactants. nih.gov However, a significant drawback of using an aqueous medium is the potential for inulin to gelatinize, which can hinder the reaction and make processing more difficult. mdpi.com Furthermore, the competing hydrolysis of monochloroacetic acid is more pronounced in water.

Non-Aqueous Systems: To circumvent the issue of gelatinization, non-aqueous solvents, particularly alcohols like isopropanol (B130326) and ethanol (B145695), are often used. nih.gov These solvents can act as a slurry medium, allowing the reaction to proceed heterogeneously. The use of an isopropanol-water mixture has been reported as a favorable medium for carboxymethylation. tsijournals.com Non-aqueous systems can help to control the reaction and often lead to a more uniform product with a higher degree of substitution.

Mechanistic Insights into Hydroxyl Group Reactivity during Carboxymethylation

The inulin polymer is composed of repeating fructofuranosyl units, each containing three hydroxyl groups at the C-1, C-3, and C-4 positions. The reactivity of these hydroxyl groups towards carboxymethylation is not uniform. The mechanism of the reaction involves the deprotonation of these hydroxyl groups in the presence of a strong base to form alkoxides, which then act as nucleophiles. mdpi.com

Studies on the distribution of substituents in carboxymethyl inulin have shown that the substitution pattern can often be described by a statistical model, suggesting a relatively uniform distribution along the polymer chain. capes.gov.br Research has also indicated that the hydroxyl group at the C-4 position of the fructose units is the most reactive in etherification reactions. capes.gov.br The primary hydroxyl group at C-1 is generally more sterically accessible than the secondary hydroxyl groups at C-3 and C-4. However, factors such as intramolecular hydrogen bonding can also influence the relative reactivity of these groups.

Impact of Inulin Source and Purity on Carboxymethylation Efficiency

Inulin is a natural polysaccharide extracted from a variety of plant sources, with chicory roots and Jerusalem artichoke tubers being the most common commercial sources. scigroundbio.com The structural properties of inulin, such as its degree of polymerization (DP) and the presence of branches, can vary depending on the plant source and the extraction and purification methods used. joywinnatural.com

Source: Inulin from Jerusalem artichoke generally has a longer molecular chain and fewer branches compared to chicory inulin. joywinnatural.com These structural differences can affect the solubility and reactivity of the inulin during carboxymethylation. A more linear and higher molecular weight inulin might present different steric hindrances to the etherifying agent compared to a more branched, lower molecular weight counterpart.

Purity: The purity of the starting inulin material is also a critical factor. The presence of impurities, such as other carbohydrates (e.g., sucrose, glucose, fructose) or inorganic salts, can interfere with the carboxymethylation reaction. These impurities can consume the reagents and lead to a lower degree of substitution and a less pure final product. Therefore, using a highly purified inulin source is essential for achieving a high-efficiency carboxymethylation reaction and a product with consistent properties.

Advanced and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for the synthesis of carboxymethyl inulin. These advanced and green approaches aim to reduce reaction times, increase the degree of substitution, and minimize the use of hazardous chemicals and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. In the context of carboxymethyl inulin synthesis, microwave heating can significantly reduce the reaction time from hours to minutes. tsijournals.comresearchgate.net The rapid and uniform heating provided by microwaves can enhance the reaction kinetics, leading to a higher degree of substitution with lower energy consumption compared to conventional heating methods. nih.gov

Ultrasonic-Assisted Synthesis: Sonication, the use of ultrasound energy, is another advanced technique that has been applied to the synthesis of polysaccharide derivatives. Ultrasound can promote the reaction through cavitation, which generates localized high temperatures and pressures, leading to better mass transfer and increased reactivity. nih.gov This can result in shorter reaction times and improved yields of carboxymethyl inulin.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure and high thermal stability. They have been used as reaction media for the carboxymethylation of inulin. The use of ionic liquids can help to dissolve inulin and prevent its gelatinization, leading to a more homogeneous reaction system and a product with a high degree of substitution. mdpi.com This approach can also facilitate the separation and recycling of the solvent, further enhancing its green credentials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is an advanced method utilized for the chemical modification of polysaccharides, including inulin. This technique employs microwave radiation to provide rapid and uniform heating to the reaction mixture, which can significantly reduce reaction times compared to conventional heating methods. Research into the carboxymethylation of other polysaccharides like cellulose (B213188) has shown that optimizing reaction conditions such as microwave power, sodium hydroxide concentration, the quantity of monochloroacetic acid, and reaction duration is crucial for achieving a high degree of substitution (DS). While specific studies on microwave-assisted synthesis of CMI are not extensively detailed, the principles from related polysaccharide modifications suggest that this method can lead to a higher degree of substitution and shorten the required reaction time.

Ionic Liquid-Promoted Synthesis

Ionic liquids (ILs), which are salts in a liquid state at or near room temperature, have emerged as green solvents and catalysts for polysaccharide modification. nih.gov For the synthesis of carboxymethyl inulin, ionic liquids can act as both the reaction medium and a promoter. A described method involves reacting inulin, chloroacetic acid, and sodium hydroxide in an alcohol medium like ethanol or isopropanol in the presence of an ionic liquid. nih.gov

This approach offers several advantages:

The reaction can proceed efficiently at room temperature.

It effectively prevents the gelatinization of inulin, which can be a challenge in aqueous media.

The ionic liquid promotes both the initial alkalization of inulin and the subsequent etherification reaction.

The process leads to a significant reduction in reaction time and yields a product with a high degree of substitution.

Table 1: Comparison of Synthetic Methodologies for Carboxymethyl Inulin

Methodology Principle Key Advantages
Microwave-Assisted Rapid, uniform heating via microwave radiation. Reduced reaction times; potentially higher degree of substitution.
Ultrasonic-Assisted Acoustic cavitation enhances mass transfer and reaction rates. Shorter reaction times; improved product properties (e.g., lower molecular weight); energy saving.
Ionic Liquid-Promoted Use of ionic liquids as solvent and/or catalyst. Can be performed at room temperature; avoids inulin gelatinization; reduced reaction time; high degree of substitution.

Enzymatic Carboxymethylation Strategies

Enzymatic methods are highly valued in chemical synthesis for their specificity and operation under mild conditions. While enzymes are used for various polysaccharide modifications, such as regioselective esterification, the specific enzymatic carboxymethylation of inulin is not widely documented in scientific literature. nih.gov The chemical synthesis involving a bimolecular nucleophilic substitution reaction remains the standard approach. researchgate.net The potential for enzymatic strategies exists, but further research is required to develop biocatalysts capable of performing this specific etherification on the inulin backbone.

Kinetic and Thermodynamic Aspects of Carboxymethylation

Reaction Rate Determination and Modeling

The kinetics of inulin carboxymethylation are influenced by several factors that determine the reaction rate and the final degree of substitution (DS) of the product. The process is primarily a competition between the desired etherification of inulin's hydroxyl groups and the hydrolysis of the carboxymethylating agent (monochloroacetic acid) into glycolate. google.com The efficiency of the reaction is often measured by the selectivity towards the carboxymethylated product. google.com

Key factors influencing the reaction kinetics include:

Molar Ratio of Reactants : The degree of substitution is dependent on the molar ratio of inulin to monochloroacetic acid. nih.gov However, a lower molar ratio of MCA to inulin has been shown to result in higher reaction efficiency, meaning more of the reagent is used for carboxymethylation rather than being hydrolyzed. google.com

Concentration : Increasing the concentration of the reaction mixture can lead to higher selectivity towards carboxymethyl inulin. nih.gov A process using an inulin concentration of at least 100 g/L, and preferably 200 g/L, has been found to be effective. google.com

Temperature : Lowering the reaction temperature can also improve the selectivity of the carboxymethylation process. nih.gov

Reaction Time : The duration of the reaction impacts the final degree of substitution. Studies on other polysaccharides show that the DS generally increases with time up to an optimal point, after which it may level off or decrease due to degradation. scielo.br

While these influencing factors are known, specific rate laws or comprehensive mathematical models for the carboxymethylation of inulin are not extensively detailed in the available literature.

Thermodynamic Parameters of Carboxymethylation Reactions

Thermal analysis reveals that the introduction of carboxymethyl groups into the inulin structure alters its thermal stability compared to the native polysaccharide. cyberleninka.ru The degradation of carboxymethyl inulin typically occurs in multiple stages:

An initial weight loss at lower temperatures (e.g., 68-165 °C) corresponding to the evaporation of adsorbed water. cyberleninka.ru

A second, major stage of degradation of the polysaccharide chain at higher temperatures (e.g., 165-390 °C). cyberleninka.ru

A final stage of carbonization at the highest temperatures (e.g., 390-600 °C). cyberleninka.ru

Table 2: Thermal Degradation Stages of Inulin and Carboxymethyl Inulin (CMI)

Compound Stage 1 (Water Loss) Stage 2 (Polysaccharide Degradation) Stage 3 (Carbonization)
Inulin ~68-165 °C ~300 °C >390 °C
CMI ~68-165 °C ~190-256 °C (in two parts) ~390-600 °C

Data derived from thermal analysis studies. cyberleninka.ru

Advanced Structural Elucidation and Molecular Architecture of Inulin, Carboxymethyl Ether

Spectroscopic Characterization of Carboxymethylation

Spectroscopic analysis is a cornerstone in the confirmation and detailed structural investigation of CMI. Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive evidence of the carboxymethylation reaction and offer quantitative data regarding the extent of modification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule, making it an indispensable tool for confirming the successful synthesis of CMI. mdpi.comnih.gov The comparison between the FT-IR spectra of native inulin (B196767) and CMI reveals distinct changes that signify the incorporation of carboxymethyl groups.

Native inulin's spectrum is characterized by a prominent broad absorption band around 3400 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. ijcat.com It also shows characteristic peaks for C-H stretching around 2930 cm⁻¹ and a complex fingerprint region between 1200 cm⁻¹ and 950 cm⁻¹, which includes vibrations from C-O-C glycosidic bonds. nih.govnih.gov

Upon carboxymethylation, new absorption bands appear in the CMI spectrum. The most significant of these is a strong band typically observed in the 1600-1590 cm⁻¹ range, which corresponds to the asymmetric stretching vibration of the carboxylate anion (-COO⁻). This peak is a clear indicator of the presence of the carboxymethyl substituent. Additionally, a new, weaker symmetric stretching band for the carboxylate group may appear around 1420 cm⁻¹. The introduction of the carboxymethyl groups also leads to a noticeable enhancement and broadening of the O-H stretching band (around 3400 cm⁻¹) due to the presence of the carboxylic acid hydroxyl groups and changes in hydrogen bonding. nih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance in CMI
~3400 (Broad)O-H StretchingHydroxyl GroupsPresent in both inulin and CMI; often broader in CMI due to increased hydrogen bonding.
~2930C-H StretchingAliphatic CH₂ GroupsPresent in the backbone of both inulin and CMI.
~1600C=O Asymmetric StretchingCarboxylate (-COO⁻)Key indicator of successful carboxymethylation; absent in native inulin.
~1420C=O Symmetric StretchingCarboxylate (-COO⁻)Confirms the presence of the carboxymethyl group; absent in native inulin.
1200-950C-O-C StretchingGlycosidic LinkagesRepresents the characteristic fingerprint of the inulin polysaccharide backbone. nih.gov

These spectral changes collectively provide conclusive evidence for the chemical modification of inulin and the successful introduction of carboxymethyl functional groups onto the polysaccharide chain. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degree of Substitution (DS) and Positional Analysis

NMR spectroscopy is a superior technique for the detailed structural analysis of CMI, providing both quantitative and qualitative information. nih.govnih.gov It allows for the determination of the average number of carboxymethyl groups per fructosyl unit, known as the Degree of Substitution (DS), and can elucidate the distribution of these substituents along the inulin chain. nih.govmdpi.com

¹H NMR (Proton NMR) spectroscopy is a widely used method for accurately calculating the DS of CMI. researchgate.net In the ¹H NMR spectrum of CMI, new signals that are not present in the spectrum of unmodified inulin appear. Specifically, the methylene (B1212753) protons (-CH₂-) of the newly introduced carboxymethyl groups typically produce a characteristic signal or set of signals in the region of 3.9–4.2 ppm. nih.gov

The DS can be calculated by comparing the integrated area of these new methylene proton signals with the integrated area of the signals corresponding to the anomeric protons of the inulin backbone. nih.gov For inulin, the anomeric proton of the terminal glucose unit is well-resolved and appears around 5.4 ppm. nih.gov By setting the integral of this single anomeric proton to a value of 1, the integrals of other peaks become relative to it. The DS is then determined by relating the integral of the carboxymethyl protons to the total number of protons in the repeating fructose (B13574) units. This quantitative relationship allows for a precise and reliable calculation of the average DS. nih.gov

¹³C NMR spectroscopy provides deeper insight into the specific locations of the carboxymethyl groups on the fructose and terminal glucose units of the inulin chain. The hydroxyl groups on the inulin backbone are located at the C-3, C-4, and C-6 positions of the fructose units. Carboxymethylation can occur at any of these positions, and ¹³C NMR can distinguish between them.

The chemical shift of a carbon atom is highly sensitive to its local electronic environment. When a carboxymethyl group (-CH₂COOH) substitutes a hydroxyl group (-OH) at a specific carbon position (e.g., C-6), the chemical shift of that carbon (C-6) and adjacent carbons (C-5) will be altered, typically shifting downfield. mdpi.com New signals also appear in the spectrum corresponding to the carbons of the carboxymethyl group itself: the methylene carbon (-CH₂-) and the carboxyl carbon (-COO⁻), often seen around 75 ppm and 178 ppm, respectively. researchgate.net

NucleusTechniqueInformation ObtainedTypical Chemical Shift Regions (ppm)
¹HQuantitative 1D NMRDegree of Substitution (DS)~5.4 (Anomeric H of Glucose), 3.9-4.2 (Carboxymethyl -CH₂-)
¹³C1D & 2D NMR (HSQC, HMBC)Positional analysis of substituents, conformational changes~178 (-COO⁻), ~104 (Anomeric C of Fructose), ~75 (Carboxymethyl -CH₂-), ~64 (Substituted C-6)

Macromolecular Characterization

Beyond the confirmation of chemical modification, it is crucial to characterize the macromolecular properties of CMI, such as its molecular weight and the distribution of polymer chain sizes. These characteristics are significantly influenced by the starting inulin material and the conditions of the carboxymethylation reaction.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers like CMI. nih.govslideshare.net GPC separates molecules based on their hydrodynamic volume, or effective size in solution. slideshare.net Larger molecules are excluded from the pores of the chromatography column packing material and thus elute earlier, while smaller molecules can penetrate the pores, leading to a longer retention time. researchgate.net

A GPC analysis of CMI provides several key parameters:

Weight-average molecular weight (Mw): More sensitive to the presence of high molecular weight chains.

Number-average molecular weight (Mn): More sensitive to the presence of low molecular weight chains.

Polydispersity Index (PDI): Calculated as the ratio Mw/Mn, this value describes the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. mdpi.com

ParameterDescriptionSignificance for CMI
Mw (Weight-average MW)Average molecular weight with emphasis on heavier molecules.Indicates the overall size of the polymer; expected to increase after carboxymethylation.
Mn (Number-average MW)Average molecular weight with emphasis on the number of molecules.Provides information on the average chain length.
PDI (Mw/Mn)Polydispersity Index, a measure of the breadth of the molecular weight distribution.Indicates the uniformity of the polymer chains. A value close to 1.1 suggests the sample is relatively monodisperse. mdpi.com

Advanced Light Scattering Techniques (e.g., Dynamic Light Scattering (DLS) for Hydrodynamic Diameter)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique utilized to determine the size distribution profile of small particles and macromolecules in suspension. materials-talks.com The method is predicated on the principle of Brownian motion, where particles are in constant, random movement due to collisions with solvent molecules. materials-talks.com When a laser beam passes through the solution, the particles scatter the light, and the intensity of this scattered light fluctuates over time due to the particles' motion. nih.gov DLS instrumentation measures the rate of these intensity fluctuations and correlates them to the diffusion coefficient of the particles. nih.gov The hydrodynamic diameter (or hydrodynamic radius) is then calculated from the diffusion coefficient using the Stokes-Einstein equation, which relates these parameters to the temperature and viscosity of the solvent. materials-talks.com The resulting size is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. materials-talks.com

In the context of Inulin, carboxymethyl ether (CMI), DLS is a critical tool for characterizing the size of self-assembled nanostructures or nanocomplexes in an aqueous environment. For instance, when CMI forms complexes with proteins like bovine serum albumin, DLS can measure the hydrodynamic diameter of the resulting nanoparticles, providing insights into their formation and stability under various conditions. nih.govmdpi.com The technique is particularly sensitive to the presence of larger aggregates, as the intensity of scattered light is proportional to the sixth power of the particle diameter, making it an excellent method for monitoring the stability and aggregation of CMI-based formulations. horiba.com

Below is an interactive table summarizing the principles of DLS measurement.

Parameter MeasuredPhysical PrincipleDerived ValueGoverning Equation
Fluctuations in Scattered Light IntensityBrownian motion of particles in suspensionDiffusion Coefficient (D)Autocorrelation function
Diffusion Coefficient (D)Rate of particle movement in a fluidHydrodynamic Diameter (d.H)Stokes-Einstein Equation: d.H = (k_B T) / (3πηD)

Table 1: Principles of Particle Size Analysis by Dynamic Light Scattering (DLS).

Impact of Degree of Substitution on Molecular Conformation

The Degree of Substitution (DS) is a critical parameter in the synthesis of this compound, representing the average number of hydroxyl groups substituted with carboxymethyl groups per anhydrofructose unit in the inulin backbone. This value fundamentally influences the polymer's physicochemical properties and its conformation in solution. The DS of CMI can be controlled by adjusting reaction conditions, such as the molar ratio of the etherifying agent, monochloroacetic acid, to the inulin repeating units. nih.govgoogleapis.com

Increasing the DS introduces a higher density of negatively charged carboxylate groups along the polysaccharide chain (at neutral or alkaline pH). This leads to increased intramolecular electrostatic repulsion, causing the polymer chain to adopt a more extended and rigid conformation compared to the more flexible, random coil structure of native inulin. This change in molecular architecture directly impacts the solution properties of CMI. For example, while native inulin's solubility is limited, the introduction of ionic carboxymethyl groups significantly enhances its water solubility.

Furthermore, the DS has a pronounced effect on the molecule's functional properties, such as its ability to interact with other molecules or ions. Studies have shown that the efficacy of CMI as a crystallization inhibitor for calcium carbonate increases with a higher degree of substitution. googleapis.com This is attributed to the greater number of active sites available for binding calcium ions. The intrinsic viscosity of CMI solutions, a measure related to the hydrodynamic volume of the polymer, is also influenced by the DS, reflecting the changes in chain extension and stiffness. nih.gov

The following table, derived from patent literature, illustrates the relationship between the molar ratio of the reactant (monochloroacetic acid) and the resulting Degree of Substitution in the synthesis of CMI.

Molar Ratio (Monochloroacetic Acid / Inulin)Resulting Degree of Substitution (DS)
0.50.23
1.00.45
2.00.70
4.00.95

Table 2: Relationship between Reactant Molar Ratio and Degree of Substitution (DS) for Carboxymethyl Inulin. googleapis.com

Supramolecular Organization and Crystalline Structure Analysis

X-ray Diffraction (XRD) for Crystalline Structure Alterations

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. It operates by directing X-rays onto a sample and measuring the scattering intensity as a function of the scattering angle. Crystalline materials produce sharp, defined diffraction peaks at specific angles, corresponding to the ordered arrangement of atoms in a crystal lattice. In contrast, amorphous materials produce a broad, diffuse halo, indicating a lack of long-range order. researchgate.net

Native inulin can exhibit a semi-crystalline structure, with the degree of crystallinity depending on its botanical source and degree of polymerization. nih.gov The XRD pattern of native inulin typically shows characteristic diffraction peaks. researchgate.netresearchgate.net The process of carboxymethylation, which introduces bulky, charged carboxymethyl groups onto the inulin backbone, disrupts the regular, ordered packing of the polysaccharide chains. This chemical modification hinders the formation of intermolecular and intramolecular hydrogen bonds that are responsible for the crystalline arrangement in native inulin.

Consequently, this compound generally displays a more amorphous structure compared to its parent polymer. XRD analysis of CMI reveals a significant reduction in the intensity of the diffraction peaks characteristic of native inulin, often resulting in a broad, amorphous pattern. researchgate.net This alteration confirms a transition from a semi-crystalline to a largely amorphous state, which has significant implications for the material's physical properties, including its solubility, swelling capacity, and mechanical characteristics.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution imaging of a sample's surface morphology. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. nih.gov

SEM studies of native inulin powder have revealed diverse morphologies depending on the source and processing conditions, including granular, clustered, or rough flake-like structures. nih.gov The particles can appear as irregular agglomerates with varying diameters. researchgate.net

The carboxymethylation process can alter this morphology. SEM is employed as a key characterization technique to observe the changes in the surface texture and particle shape of this compound compared to the starting inulin material. nih.gov The resulting CMI powder may exhibit a different degree of agglomeration, surface smoothness, or porosity. These morphological features are important as they can influence the bulk properties of the powder, such as its flowability, dispersibility, and dissolution rate in a solvent.

The table below summarizes typical morphological observations of inulin from various sources as studied by SEM. The morphology of CMI would be compared against these native forms to assess the impact of the chemical modification.

MaterialObserved Morphology (via SEM)
Inulin (from Dahlia tubers)Granular, clustered morphology
Inulin (from Platycodonis Radix)Granular, clustered morphology
Inulin (from Jerusalem artichoke)Rough flake morphologies
Inulin (from chicory root)Rough flake morphologies

Table 3: Morphological Characteristics of Native Inulin from Different Botanical Sources as Observed by SEM. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Nanocomplexes

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. ucsb.edu The AFM generates a topographical map of a surface by scanning a sharp mechanical probe attached to a flexible cantilever across the sample. ucsb.edu Deflections of the cantilever, caused by forces between the tip and the surface, are monitored by a laser-photodiode system to create the image. ucsb.edu AFM can be operated in different modes, such as tapping mode, which is particularly suitable for soft biological samples to minimize damage. ucsb.edu

In the study of this compound, AFM is an invaluable tool for visualizing the surface topography of CMI films and, more importantly, for characterizing the morphology of nanocomplexes it forms. nih.gov Research has shown that CMI can form complexes with proteins, such as bovine serum albumin (BSA), through electrostatic interactions and hydrogen bonding. nih.gov AFM has been used to directly observe the structure of these CMI/BSA complexes at different pH values. These studies revealed the formation of irregularly shaped insoluble complexes under certain pH conditions, while under other conditions, globular and soluble nanocomplexes with diameters of approximately 150 nm were observed. nih.gov This capability to visualize individual nanoparticles provides crucial information that complements data from ensemble techniques like DLS. nih.gov

Investigations into Self-Assembly and Nanostructure Formation

The chemical modification of inulin to produce this compound imparts amphiphilic characteristics and the potential for controlled self-assembly into nanostructures. The introduction of anionic carboxymethyl groups allows for specific, pH-dependent electrostatic interactions with cationic molecules or surfaces. nih.gov

A primary mechanism for the self-assembly of CMI is through complex coacervation with positively charged macromolecules, such as proteins. For example, the interaction between the anionic CMI and the cationic domains of bovine serum albumin (BSA) at pH values below its isoelectric point leads to the spontaneous formation of nanocomplexes. nih.gov The formation and characteristics of these nanostructures are highly dependent on environmental factors such as pH and ionic strength. Turbidimetric titrations can pinpoint the exact pH at which complex formation begins (pHc) and when phase separation into insoluble complexes occurs (pHφ1). nih.gov Isothermal titration calorimetry (ITC) studies have further elucidated the thermodynamics of these interactions, indicating that the complexation can be a spontaneous and exothermic process, driven by enthalpy changes. nih.gov

The resulting nanostructures can range from soluble globular nanocomplexes to larger, irregular insoluble aggregates, as visualized by techniques like AFM. nih.gov This ability to form novel, functional nanosystems through self-assembly makes CMI a promising candidate for the development of delivery systems for bioactive food ingredients and therapeutic agents. nih.govdeakin.edu.au

Rheological Behavior and Solution Properties of Inulin, Carboxymethyl Ether Systems

Gelation Mechanisms and Network Formation

Interactions with Other Polymeric Systems for Enhanced Gel Properties

The gel properties of Inulin (B196767), carboxymethyl ether can be significantly enhanced through interactions with other polymeric systems. These interactions, primarily driven by hydrogen bonding, electrostatic forces, and hydrophobic interactions, lead to the formation of composite gels with improved texture, stability, and water-holding capacity. nih.govmdpi.com

The incorporation of proteins, such as pea, soy, and potato protein isolates, into inulin-based hydrogels results in a more compact, homogeneous, and smooth structure. nih.govmdpi.com An increase in protein concentration generally leads to a harder gel structure. mdpi.com For instance, the addition of soy or pea proteins at a 6 g/100 g concentration can increase the firmness of inulin hydrogels by as much as seven to ten times compared to a pure inulin hydrogel. mdpi.com This enhancement is attributed to synergistic interactions and the formation of a more robust and finer network structure. nih.govmdpi.com Specifically, inulin with a higher degree of polymerization promotes the generation of β-sheet structures in proteins, strengthening the composite gel network. nih.gov

Similarly, interactions with other polysaccharides can modify gel characteristics. Studies on related systems, such as inulin with carboxymethyl cellulose (B213188) (CMC), show that these blends exhibit shear-thinning thixotropic flow behavior. researchgate.net The presence of polysaccharides like gellan gum alongside inulin can also enhance interactions within a mixed-gel system, promoting the formation of the gel network by absorbing water and increasing the relative concentration of the other gelling components. nih.gov

The table below summarizes the effects of incorporating different polymers on inulin-based gel properties.

Interacting PolymerConcentrationKey Effects on Gel Properties
Pea Protein 3-6 g/100 gIncreased firmness (up to 7x), more compact and homogeneous structure. mdpi.com
Soy Protein 3-6 g/100 gIncreased firmness (up to 10x), smoother and more cohesive structure. mdpi.com
Potato Protein Isolate (PPI) 0-1.5% (w/v)Improved water-holding capacity and gel strength; promoted formation of β-sheets and a finer network. nih.gov
Carboxymethyl Cellulose (CMC) 0.9%Resulted in shear-thinning thixotropic flow behavior in a low-fat dairy beverage system. researchgate.net
Gellan Gum (GG) Not specifiedEnhanced interactions in a mixed-gel system, promoting network formation. nih.gov

Hydrogel Formation Dynamics and Kinetics

The formation of inulin-based hydrogels is a dynamic process involving a sol-gel transition that can be induced by physical or chemical methods. nih.govdss.go.th For carboxymethylated inulin, the presence of carboxylic acid groups introduces pH sensitivity into the formation dynamics, with swelling being significantly influenced by the pH of the medium. nih.govresearchgate.net

Chemically crosslinked hydrogels can be formed through methods like free-radical polymerization of modified inulin (e.g., methacrylated inulin) or by reacting oxidized inulin with crosslinking agents. nih.govscilit.comcnr.it The kinetics of such reactions can be rapid, with some systems forming gels within minutes under physiological conditions (pH 7.4). nih.govscilit.com The rate and extent of hydrogel formation, and consequently the mechanical properties of the final gel, are dependent on factors such as the concentration of the polymer, the type and concentration of the crosslinker, and external stimuli like UV irradiation time and wavelength. researchgate.netcnr.it Rheological analysis is a key tool for monitoring these dynamics, tracking the evolution of the elastic modulus (G′) and viscous modulus (G″) over time. nih.govcnr.it

In thermally induced physical gels, the process involves heating to dissolve the polymer followed by cooling to form the gel network. dss.go.th The kinetics of this process for native inulin have been modeled as a two-step mechanism involving solubilization and hydrolysis, with both steps following pseudo-first-order kinetics. dss.go.th The rate of solubilization is significantly faster than the rate of hydrolysis. dss.go.th Overheating can lead to hydrolysis, breaking down the polymer into smaller molecules and negatively impacting the degree of gel formation. dss.go.th While these findings are for unmodified inulin, they provide a foundational kinetic model that would be modulated by the presence of carboxymethyl ether groups, which affect solubility and intermolecular interactions.

Solution Thermodynamics and Phase Behavior

The thermodynamic properties of Inulin, carboxymethyl ether in solution govern its interactions with solvents and other molecules, leading to complex phase behaviors such as complex formation and coacervation.

Thermodynamic Parameters of Complex Formation

The introduction of carboxymethyl groups onto the inulin backbone creates a polyelectrolyte capable of forming nanocomplexes with oppositely charged molecules, such as proteins like bovine serum albumin (BSA). researchgate.net The formation and stability of these complexes are highly dependent on thermodynamic conditions, particularly pH and ionic strength. researchgate.net

The interaction between Carboxymethyl inulin (CMI) and BSA is a pH-dependent process characterized by critical pH points that define the boundaries of complex formation and dissolution. researchgate.net These transitions represent changes in the Gibbs free energy of the system, driven by electrostatic interactions, entropy gains from the release of counter-ions, and changes in hydration.

Key thermodynamic transition points observed in the CMI/BSA system are:

pHφ1 (Formation of Complex Coacervate): This occurs at a specific pH where the electrostatic attraction between the negatively charged CMI and positively charged BSA is optimal for inducing phase separation and forming an insoluble complex. For the CMI/BSA system, this has been observed near pH 4.85. researchgate.net

pHφ2 (Dissolution of Insoluble Complex): At a lower pH, the protein becomes highly protonated, leading to strong repulsive forces that overcome the attraction to CMI, causing the insoluble complex to dissolve. This has been noted to occur near pH 2.00 for the CMI/BSA system. researchgate.net

A thermodynamic analysis of inulin's interaction with water reveals the binding energy of moisture, which is a critical parameter in processes like drying and influences the polymer's stability and interaction potential in aqueous systems. researchgate.net

The table below summarizes the key pH-dependent thermodynamic events for the Carboxymethyl inulin-Bovine Serum Albumin system.

Thermodynamic EventCritical pHDescription
Complex Coacervate Formation ~ 4.85Onset of phase separation and formation of an insoluble CMI/BSA complex due to favorable electrostatic interactions. researchgate.net
Insoluble Complex Dissolution ~ 2.00Redissolution of the complex as strong electrostatic repulsion dominates at low pH. researchgate.net

Phase Diagram Development for Multicomponent Systems

Developing a phase diagram for a multicomponent system containing this compound involves systematically mapping the phase boundaries as a function of key variables like concentration, pH, temperature, and ionic strength. Such a diagram provides a comprehensive view of the conditions under which the system exists as a single-phase solution, a gel, or multiple phases (e.g., coacervates, precipitates).

The development of such a diagram would be based on identifying critical transition points. For a CMI-protein system, the pH-dependent formation (pHφ1) and dissolution (pHφ2) of complexes are crucial points on a phase diagram plotted against pH and polymer concentration. researchgate.net

Another critical aspect to map is the boundary between a stable, homogeneous gel and a system undergoing phase separation. In a potato protein isolate (PPI)-inulin composite gel system, for example, desirable gel properties are observed up to a certain inulin concentration (e.g., 1.5% w/v). nih.gov Beyond this critical concentration (e.g., at 2%), phase separation occurs, leading to a deterioration of the gel structure. nih.gov This concentration-dependent transition forms a key boundary in the phase diagram.

By systematically varying the concentrations of this compound and an interacting polymer (like a protein) and observing the resulting phase behavior (e.g., soluble, gel, phase-separated) at different pH values and temperatures, a complete phase diagram can be constructed. This diagram is essential for optimizing formulations to achieve desired properties like gel strength and stability.

Interactions and Interface Phenomena of Inulin, Carboxymethyl Ether

Interaction with Inorganic Species

Carboxymethyl inulin (B196767) exhibits a strong affinity for inorganic surfaces and ions, a characteristic attributed to its polyanionic nature conferred by the carboxylate functional groups. This property allows it to effectively modulate the behavior of inorganic species in aqueous environments.

Inhibition of Crystal Growth (e.g., Calcium Carbonate, Calcium Oxalate)

CMI has been extensively studied as a "green" alternative to conventional phosphonate-based antiscalants for its ability to inhibit the crystallization of sparingly soluble salts like calcium carbonate (CaCO₃) and calcium oxalate (B1200264) (CaC₂O₄). kaust.edu.saacs.orgacs.org These salts are common culprits in industrial scaling and the formation of kidney stones. Research has shown that CMI can be a potent inhibitor even at very low concentrations. For instance, in the seeded growth of calcite (a polymorph of CaCO₃), CMI demonstrated a 95% inhibition of the growth rate at a concentration of just 15×10⁻⁹ mol/L. researchgate.netnih.gov This strong interaction effectively suppresses crystal growth, preventing the formation and agglomeration of scale. rsc.orgdaneshyari.com

The table below summarizes key findings on the inhibitory effects of CMI on calcium carbonate crystal growth.

Table 1: Inhibitory Effect of Carboxymethyl Inulin (CMI) on Calcium Carbonate (CaCO₃) Crystal Growth
System StudiedCMI ConcentrationObserved EffectReference
Seeded growth of calcite (CaCO₃)2.5×10⁻⁹ to 25×10⁻⁹ mol/LInhibition of crystal growth. nih.gov
Seeded growth of calcite (CaCO₃)15×10⁻⁹ mol/L95% inhibition of growth rate. researchgate.netnih.gov
Spontaneous precipitation of CaCO₃High concentrationsInduced twinning in precipitating calcite crystals. kaust.edu.saacs.org
Spontaneous precipitation of CaCO₃Increasing concentrationsPromoted the formation of the vaterite polymorph over calcite. rsc.org

Similarly, CMI is effective in controlling the crystallization of calcium oxalate. Studies have shown it can retard the crystal growth process and also direct the crystallization towards the formation of calcium oxalate dihydrate (COD) instead of the more thermodynamically stable and problematic calcium oxalate monohydrate (COM). acs.orgnih.gov

The primary mechanism by which carboxymethyl inulin inhibits crystal growth is through adsorption onto the crystal surfaces. The negatively charged carboxylate groups of the CMI polymer are attracted to the positively charged calcium ions at the active growth sites of the crystal lattice. nih.gov This adsorption blocks these sites, preventing the further incorporation of ions from the solution and thereby stifling crystal growth. rsc.org The effectiveness of this process is related to the surface charge density created by the adsorbed polymer. nih.gov The kinetics of this inhibition can be described by adsorption isotherms, such as the Temkin isotherm. kaust.edu.saacs.org

The efficiency of CMI as a crystal growth inhibitor is strongly dependent on its degree of carboxylation (or degree of substitution, DS), which refers to the average number of carboxymethyl groups per monosaccharide unit in the inulin chain. A higher degree of carboxylation means a higher density of negatively charged functional groups on the polymer backbone. researchgate.net

Studies comparing CMI samples with different degrees of carboxylation have consistently shown that a higher DS leads to more effective inhibition of both calcium carbonate and calcium oxalate precipitation. kaust.edu.saacs.orgacs.org For example, in mitigating the spontaneous precipitation of CaCO₃, CMI with a higher degree of substitution (CMI-25) was found to be significantly more effective than CMI with lower degrees of substitution and also more effective than conventional inhibitors like NTMP. kaust.edu.saacs.org Similarly, for calcium oxalate, the retardation of crystal growth is directly controlled by the carboxylation degree of the CMI. acs.org This relationship underscores the importance of the density of active carboxylate groups in the polymer's ability to interact with and block crystal growth sites. researchgate.net

Chelation and Complexation with Metal Ions

Beyond inhibiting crystal growth, the carboxylate groups on the CMI polymer chain enable it to act as an effective chelating agent for metal ions. researchgate.net Chelation is a process where a ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. mdpi.com CMI is particularly effective at sequestering divalent hard water cations, such as Ca²⁺ and Mg²⁺. nih.govresearchgate.net

The mechanism involves the displacement of the counter-ions (like Na⁺) on the carboxylate groups by the metal ions in solution, forming a more stable complex. researchgate.net This ability to bind and sequester metal ions prevents them from participating in precipitation reactions, which is a key aspect of its function as an antiscalant. googleapis.com This property also allows CMI-based materials to be used in the removal of heavy metal ions, such as Cu(II), from aqueous solutions. scilit.com The efficiency of metal chelation is linked to the number of available carboxyl groups, making the degree of substitution a critical parameter for this function as well. nih.gov

Surface Modification of Inorganic Nanoparticles

The ability of carboxymethyl inulin to adsorb onto inorganic surfaces makes it a suitable candidate for the surface modification of inorganic nanoparticles. nih.govucsf.edu Surface modification is crucial for improving the dispersion stability of nanoparticles in liquid media and for imparting new functionalities. frontiersin.orgresearchgate.net

A notable example is the use of CMI to coat iron oxide (IO) nanoparticles. researchgate.net In this process, carboxyl groups are introduced into the inulin structure, which can then be conjugated to amine groups on the surface of the nanoparticles. This coating of a biocompatible, biodegradable polymer like CMI enhances the stability of the nanoparticles in aqueous solutions, including biological media like PBS and cell culture media, across a range of pH and temperatures. The CMI layer provides steric and electrostatic repulsion, preventing the nanoparticles from aggregating. frontiersin.orgresearchgate.net Such surface-modified nanoparticles are of interest for various biomedical applications.

Interaction with Biomacromolecules and Cells (In Vitro Fundamental Studies)

In addition to its interactions with simple inorganic species, carboxymethyl inulin also engages in complex interactions with biological macromolecules and cells, which are fundamental to its potential use in biomedical and food science applications.

In vitro studies have demonstrated that the anionic CMI can interact with proteins, such as bovine serum albumin (BSA), primarily through electrostatic interactions. researchwithrutgers.comnih.govmdpi.com At pH values below the isoelectric point of the protein (where the protein has a net positive charge), CMI and BSA can form nanocomplexes. The formation of these complexes is a spontaneous and typically exothermic process, driven by both enthalpy and entropy changes depending on the specific pH conditions. researchwithrutgers.comsemanticscholar.org These interactions can lead to the formation of both soluble nanocomplexes, which are typically globular and around 150 nm in size, and larger, irregularly shaped insoluble complexes. nih.gov

The table below summarizes the thermodynamic parameters for the interaction between CMI and BSA at different pH values.

Table 2: Thermodynamic Parameters of Carboxymethyl Inulin (CMI) and Bovine Serum Albumin (BSA) Complexation
ParameterpH 4.00pH 2.60InterpretationReference
Enthalpy Change (ΔH)< 0 (Negative)< 0 (Negative)The process is exothermic. researchwithrutgers.comnih.gov
Entropy Change (ΔS)< 0 (Negative)> 0 (Positive)Dominated by enthalpy at pH 4.00; driven by both enthalpy and entropy at pH 2.60. researchwithrutgers.comnih.gov

Fundamental in vitro studies with cell lines have explored the biocompatibility and cellular uptake of CMI and CMI-modified materials. CMI itself has been shown to be non-mutagenic in bacterial point mutation assays and in an in vitro Chinese hamster ovary cell chromosomal aberration assay. nih.gov Furthermore, CMI-based derivatives have exhibited low cytotoxicity against L929 fibroblast cells. nih.gov

When used as a coating for iron oxide nanoparticles, CMI facilitates cellular uptake. Studies using various immortalized human cancer cell lines (including Caco-2, MCF-7, and A2780) have shown that these nanoparticles are readily taken up by cells in a time- and concentration-dependent manner without causing significant cytotoxicity. researchgate.net This indicates that CMI can serve as a biocompatible interface between inorganic nanomaterials and biological cells.

The table below provides a summary of in vitro cellular interaction studies involving CMI.

Table 3: Summary of In Vitro Cellular Interactions of Carboxymethyl Inulin (CMI)
System StudiedCell Line(s)Key FindingReference
CMIChinese hamster ovary cellsNo chromosomal aberrations observed (non-mutagenic). nih.gov
CMI-coated iron oxide nanoparticlesHey A8 FDR, A2780, MDA 468, MCF-7, Caco-2Non-cytotoxic; readily taken up by cells. researchgate.net
CMI derivativesL929 (mouse fibroblast)Weak cytotoxicity observed. nih.gov

Electrostatic Interactions with Proteins (e.g., Bovine Serum Albumin)

The modification of neutral inulin into its anionic form, Inulin, carboxymethyl ether, also known as carboxymethyl inulin (CMI), facilitates its interaction with proteins through electrostatic forces. mdpi.comnih.gov This interaction is particularly evident with proteins like bovine serum albumin (BSA), a functional globular protein. mdpi.com The primary mechanism involves the attraction between the negatively charged carboxyl groups (-COO⁻) on the CMI backbone and the positively charged amino groups on the protein surface. nih.gov

The formation and stability of these CMI-protein complexes are highly dependent on the pH of the solution, which dictates the charge status of both the polysaccharide and the protein. mdpi.comsemanticscholar.org Studies have shown that complex formation is a pH-induced phenomenon. researchwithrutgers.com For the CMI/BSA system, turbidimetric titration has identified critical pH values that mark phase transitions. The formation of complex coacervates begins at a pH near 4.85, while the dissolution of these insoluble complexes occurs at a pH of approximately 2.00. mdpi.comsemanticscholar.orgresearchwithrutgers.com The interaction is also sensitive to ionic strength; the presence of salts like sodium chloride can suppress complex formation. researchwithrutgers.comnih.gov

Spectroscopic analyses, including Fourier transform infrared (FT-IR) and Raman spectroscopy, have confirmed that the interaction between CMI and BSA is not solely electrostatic but also involves hydrogen bonding. mdpi.comsemanticscholar.orgresearchwithrutgers.com This multi-faceted interaction leads to changes in the secondary structure of the protein upon complexation. mdpi.com

Formation of Nanocomplexes and Coacervates with Biopolymers

The electrostatic interactions between this compound (CMI) and biopolymers such as bovine serum albumin (BSA) lead to the spontaneous formation of supramolecular structures, including nanocomplexes and coacervates. mdpi.comresearchwithrutgers.com The process, known as complex coacervation, results in a phase separation, yielding a polymer-rich coacervate phase and a polymer-poor supernatant phase. semanticscholar.org

The morphology of the resulting complexes is heavily influenced by the pH of the medium. semanticscholar.org In the CMI/BSA system, different structures are observed at different pH values. mdpi.com At pH 4.00, irregularly shaped insoluble complexes are formed. semanticscholar.org In contrast, at a more acidic pH of 2.60, the system favors the formation of globular, soluble nanocomplexes with an approximate size of 150 nm. mdpi.comnih.govsemanticscholar.org These structures can be visualized using techniques such as optical microscopy and atomic force microscopy. semanticscholar.org The formation of these high-turbidity complexes is a strong indicator of the robust interaction between the anionic polysaccharide and the protein. nih.gov

Molecular Recognition and Binding Mechanisms

The binding between this compound (CMI) and proteins like bovine serum albumin (BSA) is a spontaneous and exothermic process, as determined by isothermal titration calorimetry (ITC). mdpi.comsemanticscholar.orgresearchgate.net This indicates that the complex formation is thermodynamically favorable. The specific molecular forces driving this recognition and binding are a combination of electrostatic interactions and hydrogen bonding. researchwithrutgers.comresearchgate.net

The thermodynamic drivers of the complexation vary with pH. semanticscholar.org At pH 4.00, the binding process is predominantly dominated by favorable enthalpy changes (ΔH < 0), with an unfavorable entropy change (ΔS < 0). mdpi.comresearchgate.net This suggests that the formation of electrostatic interactions and hydrogen bonds, which release heat, is the main contributor to the binding energy. semanticscholar.org

Conversely, at pH 2.60, the complexation is driven by both favorable enthalpic and entropic changes (ΔH < 0, ΔS > 0). mdpi.comsemanticscholar.orgresearchgate.net The positive entropy change in this condition suggests that the release of counterions and water molecules from the interacting surfaces plays a significant role in driving the association, in addition to the direct electrostatic and hydrogen bonding interactions. semanticscholar.org

Thermodynamic Parameters of CMI-BSA Complexation

pHEnthalpy Change (ΔH)Entropy Change (ΔS)Primary Driving ForceReference
4.00Negative (Exothermic)Negative (Unfavorable)Enthalpy semanticscholar.org
2.60Negative (Exothermic)Positive (Favorable)Enthalpy and Entropy semanticscholar.org

Advanced Material Science Applications Non Clinical Focus

Polymeric Carrier Systems for Bioactive Agents

Inulin (B196767), carboxymethyl ether, also known as carboxymethyl inulin (CMI), is a chemically modified derivative of inulin, a naturally occurring polysaccharide. The introduction of carboxymethyl groups along the inulin backbone imparts unique physicochemical properties, making it a highly valuable polymer in advanced material science. Its biocompatibility, biodegradability, and tunable characteristics have positioned CMI as a promising candidate for the development of sophisticated polymeric carrier systems for a variety of bioactive agents, with a focus on non-clinical applications. These systems are designed to encapsulate, protect, and control the release of active compounds, thereby enhancing their efficacy and stability.

Design and Fabrication of Hydrogels for Controlled Release

Carboxymethyl inulin is particularly well-suited for the fabrication of hydrogels, which are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large volumes of water or biological fluids. nih.govnih.gov The hydrophilic nature of the inulin backbone, combined with the anionic carboxymethyl groups, facilitates high water uptake and swelling capacity. The design of CMI hydrogels can be precisely controlled by manipulating factors such as the degree of carboxymethyl substitution, polymer concentration, and the type and density of cross-linking agents. nih.govflinders.edu.au

Fabrication methods for CMI hydrogels often involve chemical cross-linking. mdpi.com One approach involves reacting CMI with cross-linking agents that form covalent bonds between the polymer chains, creating a stable and permanent network structure. mdpi.commdpi.com For instance, smart hydrogels can be prepared by crosslinking inulin with pyromellitic dianhydride (PMDA) in a one-pot synthesis, resulting in ester linkages and the incorporation of carboxylic acid groups. flinders.edu.auresearchgate.net Another method involves the periodate oxidation of inulin followed by crosslinking with a dihydrazide, such as adipic acid dihydrazide (AAD), to form acid-labile hydrazone bonds. researchgate.netnih.gov The resulting hydrogels exhibit properties that are directly influenced by the cross-linking density; a higher concentration of the cross-linking agent generally leads to a lower degree of swelling. flinders.edu.auscispace.com These tailored fabrication strategies allow for the development of CMI hydrogels with predictable and controllable release profiles for encapsulated bioactive agents.

In a diffusion-controlled release system, the bioactive agent moves through the hydrogel matrix down a concentration gradient. mdpi.comresearchgate.net This process is governed by Fick's law of diffusion. The rate of release is primarily determined by the mesh size of the hydrogel network and the size of the encapsulated molecule. nih.gov In CMI hydrogels, the cross-linking density is a critical parameter for controlling this mesh size. flinders.edu.au A higher degree of cross-linking results in a tighter network with smaller pores, which hinders the diffusion of larger molecules, leading to a slower release rate. nih.gov Conversely, a lower cross-linking density creates a more open structure, facilitating faster diffusion and release. nih.gov The release of a bioactive agent is often characterized by an initial "burst release," where the agent located near the surface of the hydrogel diffuses out rapidly, followed by a slower, sustained release of the agent from the interior of the matrix. nih.gov The diffusion rate can be influenced by the properties of the drug molecule, such as its size and charge, as well as the hydrogel's own characteristics. mdpi.com

Swelling-controlled release occurs when the diffusion of a bioactive agent is significantly slower than the swelling of the hydrogel matrix. researchgate.net The release is initiated as the hydrogel absorbs water, causing the polymer chains to relax and the mesh size to increase, which in turn allows the entrapped agent to diffuse out. nih.govnih.gov This mechanism is particularly relevant for CMI hydrogels due to their high swelling capacity, which is enhanced by the presence of hydrophilic carboxymethyl groups. drewno-wood.pl The rate of swelling, and consequently the rate of release, is dependent on the hydrogel's structure, particularly the cross-linking density. flinders.edu.auscispace.com Hydrogels with lower cross-linking densities can swell more extensively and rapidly, leading to a faster release of the encapsulated agent. nih.gov The swelling process itself is a balance between the osmotic forces driving water into the network and the constraining forces of the cross-linked polymer chains. nih.gov Therefore, by modulating the hydrogel's composition, the swelling behavior can be tailored to achieve a specific release profile. nih.gov

Chemically controlled release from hydrogels involves the cleavage of chemical bonds within the hydrogel network, leading to its degradation and the subsequent release of the encapsulated agent. researchgate.netnih.gov This mechanism allows for a release profile that is directly governed by the rate of bond cleavage. In the context of CMI, hydrogels can be designed with chemically labile cross-links that degrade in response to specific triggers. For example, hydrogels fabricated by crosslinking oxidized inulin with adipic acid dihydrazide (AAD) contain hydrazone bonds. nih.gov These hydrazone linkages are relatively stable at neutral physiological pH but are susceptible to cleavage under acidic conditions. nih.gov As these bonds break, the hydrogel network degrades, increasing the mesh size and allowing the entrapped bioactive molecules to diffuse out. nih.gov This strategy provides a robust method for creating systems where the release is triggered by specific chemical environments.

The presence of carboxylic acid groups from the carboxymethyl ether modification makes CMI hydrogels inherently pH-sensitive. nih.govfrontiersin.org This property is a key factor in their design for controlled release applications. mdpi.commdpi.com At low pH values (acidic conditions), the carboxylic acid groups (-COOH) are protonated and thus neutral. This minimizes electrostatic repulsion between the polymer chains, resulting in a more collapsed hydrogel network with a low degree of swelling. flinders.edu.auresearchgate.net As the pH increases to neutral or basic conditions, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). nih.govmdpi.com The resulting negative charges create electrostatic repulsion between the polymer chains, causing the hydrogel to swell significantly. flinders.edu.auresearchgate.netscispace.com

This pH-dependent swelling behavior directly translates to pH-sensitive release. nih.gov An encapsulated agent will be retained within the collapsed hydrogel at low pH and released at a much higher rate when the hydrogel swells in a higher pH environment. nih.govnih.gov Research on inulin hydrogels cross-linked with pyromellitic dianhydride demonstrated this principle, showing significantly reduced swelling at pH 1.2 compared to pH 7.4. flinders.edu.auresearchgate.net This characteristic is highly advantageous for creating "smart" delivery systems that release their payload in response to specific pH changes in the surrounding environment. mdpi.com

pH-Dependent Swelling of Inulin-Based Hydrogels
Hydrogel CompositionCondition 1 (Low pH)Condition 2 (High pH)Observed BehaviorReference
Inulin crosslinked with pyromellitic dianhydride (PMDA)pH 1.2pH 7.4Significantly reduced swelling at low pH compared to high pH due to protonation/deprotonation of carboxylic acid groups. flinders.edu.auresearchgate.net
Oxidized inulin crosslinked with adipic acid dihydrazide (AAD)pH 5.0pH 7.4Faster drug release at pH 5.0 due to cleavage of acid-labile hydrazone bonds, in addition to swelling effects. nih.gov
Carboxymethyl Chitosan (B1678972) (CMC) Hydrogels (Anionic)Acidic MediumBasic MediumSwell at higher pH due to ionization of acidic groups, causing repulsion between polymer chains. nih.govnih.gov

Nanoparticle and Microsphere Formation for Encapsulation

Beyond hydrogels, carboxymethyl inulin is a valuable polymer for the formation of nanoparticles and microspheres designed for the encapsulation of bioactive agents. nih.gov These particulate systems offer advantages such as high surface area-to-volume ratios and the potential for targeted delivery. The fabrication methods and resulting particle characteristics can be finely tuned based on the desired application.

One common technique for forming CMI-based nanoparticles is ionotropic gelation. This method involves the electrostatic interaction between the negatively charged CMI and a positively charged polymer, such as chitosan. nih.gov When solutions of these two polymers are mixed, they self-assemble into nanoparticles, effectively encapsulating any bioactive agent present in the solution during the process. nih.gov Studies have successfully used this technique to create carboxymethylinulin-chitosan nanoparticles with spherical morphology and average diameters between 40 and 80 nm. nih.gov

Another fabrication method is spray-drying, which has been used to produce inulin-based microparticles. scilit.com This technique involves atomizing a solution containing inulin and the bioactive agent into a hot air stream, which rapidly evaporates the solvent to form dry particles. nih.gov Research has shown the successful encapsulation of quercetin (B1663063) into inulin nanoparticles using a spray-drying method, achieving an encapsulation efficiency of approximately 73.33%. mdpi.com Furthermore, CMI can be used to coat other types of nanoparticles, such as iron oxide magnetic nanoparticles. researchgate.net In this approach, carboxyl groups on the CMI are conjugated to amine groups on the surface of the nanoparticles, creating a biocompatible and stable coating. researchgate.net

Characteristics of Inulin, Carboxymethyl Ether-Based Particulate Systems
System TypeFabrication MethodKey ComponentsResulting SizeEncapsulated Agent (Example)Reference
NanoparticlesIonotropic GelationCarboxymethylinulin, Chitosan40 - 80 nmMitoxantrone nih.gov
NanoparticlesSpray DryingInulin~290 nmQuercetin nih.govmdpi.com
Coated NanoparticlesChemical ConjugationCarboxymethyl inulin, Iron Oxide~70 nm (hydrodynamic diameter)(Core Material) researchgate.net
Self-Assembly Approaches for Nanomicelles and Nanoparticles

Carboxymethyl inulin, an amphiphilic polymer, possesses the intrinsic ability to self-assemble into nanostructures such as nanomicelles and nanoparticles in aqueous environments. This phenomenon is driven by the hydrophobic and hydrophilic interactions of the polymer chains. The carboxymethyl groups introduce negative charges and hydrophilicity, while the inulin backbone retains a degree of hydrophobicity. This balance of forces leads to the spontaneous organization of CMI chains into core-shell structures. The hydrophobic segments typically form the core, which can serve as a reservoir for lipophilic molecules, while the hydrophilic carboxymethylated shells form a stable interface with the aqueous medium.

The process of self-assembly is a versatile and scalable method for the fabrication of these nanostructures. It is influenced by factors such as the degree of carboxymethylation, polymer concentration, pH, and the presence of other molecules. These self-assembled nanomaterials are being explored for various applications in material science due to their simplicity of preparation and unique properties.

Encapsulation Efficiency and Stability of Bioactive Compounds

The self-assembled nanostructures of carboxymethyl inulin serve as effective carriers for the encapsulation of various bioactive compounds. The efficiency of encapsulation is a critical parameter that determines the potential utility of these nanocarriers. Research has demonstrated that modifying inulin, such as through carboxymethylation, can enhance its ability to encapsulate hydrophobic compounds.

A study on the encapsulation of quercetin, a hydrophobic flavonoid, showed that acetylated inulin, a similarly modified inulin, exhibited a higher encapsulation efficiency and loading capacity compared to native inulin. ekosfop.or.kr This suggests that the introduction of functional groups that alter the hydrophilicity of the inulin backbone can significantly improve its performance as an encapsulating agent. The stability of the encapsulated compounds is also enhanced, protecting them from degradation. nih.gov

Encapsulating Agent Encapsulation Efficiency (%) Loading Capacity (%)
Inulin 80.69 22.22
Acetylated Inulin 82.74 32.85

Data from a study on the encapsulation of quercetin, demonstrating the improved efficiency of modified inulin. ekosfop.or.kr

Polymer Conjugates for Targeted Delivery Strategies (Molecular Design)

The molecular design of carboxymethyl inulin polymer conjugates offers a sophisticated strategy for the targeted delivery of encapsulated compounds. This approach involves the covalent attachment of specific molecules to the CMI backbone to create a multifunctional delivery system. mdpi.com

A key aspect of this design is the incorporation of labile linkers that can be cleaved under specific environmental conditions, such as changes in pH. nih.govnih.gov For instance, a drug can be attached to the CMI polymer via a linker that is stable at neutral pH but hydrolyzes in an acidic environment. This allows for the controlled release of the encapsulated substance at a desired location.

The surface of the CMI conjugate can also be modified with targeting moieties that recognize and bind to specific receptors on a target surface. This active targeting mechanism enhances the specificity of delivery, ensuring that the encapsulated compound is released predominantly at the intended site. The design of these polymer-drug conjugates is a key area of research for creating highly specific and efficient delivery systems. researchgate.net

Biomaterial Scaffolds and Tissue Engineering Substrates (In Vitro Material Properties)

Hydrogel Scaffolds for Cell Culture and Growth

Carboxymethyl inulin can be cross-linked to form hydrogels, which are three-dimensional polymer networks with high water content, mimicking the extracellular matrix. These hydrogels are promising scaffolds for in vitro cell culture and tissue engineering. The properties of these hydrogels can be tailored by controlling the degree of carboxymethylation and the cross-linking density.

Hydrogels based on a similar polysaccharide, carboxymethyl cellulose (B213188) (CMC), have been extensively studied for these applications. mdpi.com These hydrogels are biocompatible and support cell adhesion and proliferation. researchgate.netresearchgate.net The physical properties of the hydrogel, such as swelling ratio and shear modulus, can be modulated by adjusting the polymer concentration and the ratio of the cross-linking agent. mdpi.com

CMC-methacrylate:PEG-DM Ratio Shear Modulus (kPa) Swelling Ratio (q)
5:15 10.1 ± 1.1 28.1 ± 1.2
10:10 6.2 ± 0.6 35.2 ± 1.5
15:5 3.5 ± 0.4 45.3 ± 2.1

Physical properties of carboxymethylcellulose-methacrylate/polyethylene glycol dimethacrylate hydrogels, demonstrating the tunability of scaffold properties. mdpi.com

Porous Structures for Regenerative Medicine Approaches

The creation of porous structures within biomaterial scaffolds is crucial for applications in regenerative medicine. These pores facilitate cell migration, nutrient transport, and waste removal, all of which are essential for tissue growth and regeneration. nih.govausmt.ac.ir The ideal pore size and porosity of a scaffold depend on the specific tissue being engineered.

For instance, in bone tissue engineering, scaffolds with larger pores (200–400 µm) are often preferred to enhance nutrient diffusion and angiogenesis, while smaller pores (50–100 µm) can promote cell attachment. frontiersin.org The interconnectedness of the pores is also a critical factor, as it allows for the formation of a continuous tissue network. Techniques such as freeze-drying and gas foaming are used to create these porous structures within carboxymethyl inulin-based scaffolds.

Tissue Type Optimal Pore Size Range (µm) Rationale
Bone 200 - 400 Enhances nutrient diffusion and angiogenesis
Skin (Dermal Layer) 20 - 120 Supports dermal fibroblast migration
Cartilage 100 - 300 Facilitates chondrocyte proliferation and matrix deposition

Optimal pore sizes for tissue engineering scaffolds for different tissue types. frontiersin.org

Environmental and Industrial Applications

Beyond biomedical applications, carboxymethyl inulin has found utility in various environmental and industrial processes. Its properties as a biodegradable and non-toxic polymer make it an attractive alternative to synthetic polymers.

One of the primary industrial applications of CMI is as a scale inhibitor in water treatment systems. acs.orgresearchgate.net It effectively prevents the precipitation of mineral scales, such as calcium carbonate, which can cause blockages and reduce the efficiency of industrial equipment. CMI's performance as a scale inhibitor is comparable to that of conventional phosphonate-based inhibitors, but with the added benefit of being environmentally friendly. acs.org

Carboxymethyl inulin is also utilized as a flocculant in wastewater treatment. nih.gov Its anionic nature allows it to bind with suspended particles in water, causing them to aggregate and settle out. This process, known as flocculation, is a key step in water purification. The use of CMI as a flocculant offers a green alternative to synthetic flocculants, which can have negative environmental impacts.

Flocculants and Adsorbents for Wastewater Treatment

Carboxymethyl inulin (CMI) has emerged as a promising biopolymer for wastewater treatment, functioning as both a flocculant and an adsorbent. nih.govresearchgate.netresearchgate.net Its efficacy stems from the introduction of carboxymethyl groups onto the inulin backbone, which enhances its ability to interact with suspended particles and dissolved pollutants. nih.govresearchgate.net

As a flocculant, CMI works by destabilizing colloidal particles in wastewater, causing them to aggregate into larger flocs that can be more easily removed through sedimentation or filtration. researchgate.net The process involves gentle agitation to encourage the agglomeration of these destabilized particles. researchgate.net Research has demonstrated the flocculation efficacy of various grades of CMI in kaolin suspensions and municipal wastewater, showing its potential as a viable treatment agent. nih.govresearchgate.net The introduction of the COO- group into the inulin structure is a key factor in its flocculating capability. researchgate.net

Beyond flocculation, CMI and its composites are effective adsorbents for heavy metal ions. A composite material made from carboxymethyl inulin and chitosan (CMI-CS) has been synthesized for the high-efficiency adsorption of Copper (Cu II) from aqueous solutions. bohrium.com The adsorption process is influenced by factors such as pH and temperature, with optimal Cu (II) adsorption occurring at a pH of 6.0 and a temperature of 25°C. bohrium.com The CMI-CS adsorbent demonstrates good performance in acidic conditions and is reusable. bohrium.com The mechanism of adsorption is identified as a chemical, multilayer process. bohrium.com

The table below summarizes the performance of CMI-based materials in wastewater treatment applications.

ApplicationMaterialTarget PollutantKey FindingsReference
FlocculationCarboxymethyl Inulin (CMI)Suspended Solids (Kaolin, Municipal Wastewater)Synthesized CMI demonstrates effective flocculation, serving as a potential agent for water purification. nih.govresearchgate.net
AdsorptionCMI-Chitosan Composite (CMI-CS)Copper (Cu II)Optimal removal at pH 6.0 and 25°C; adsorbent is acid-tolerant and reusable. Adsorption follows a pseudo-second-order kinetic model. bohrium.com

Scale Inhibitors for Industrial Processes

Carboxymethyl inulin is recognized as an effective and environmentally friendly scale inhibitor, particularly for calcium carbonate (CaCO3), a common scale formed in various industrial processes. researchgate.netresearchgate.net It presents a biodegradable alternative to conventional phosphonate-based inhibitors, which have environmental concerns. globalwaterintel.comacs.org The inhibitory action of CMI is attributed to its ability to sequester hard water ions, inhibit the growth of scale crystals, and disperse micro-particles. globalwaterintel.com

The mechanism of CMI's inhibitory effect involves its adsorption onto the active growth sites of calcite crystals, which significantly reduces the crystal growth rate. nih.gov Molecular dynamics simulations have shown that CMI can interact with various crystal surfaces of calcite. researchgate.net The effectiveness of CMI is influenced by its degree of carboxylation; a higher degree of substitution generally leads to better scale inhibition. researchgate.netacs.org

Comparative studies have shown that CMI biopolymers can be as effective or even more effective than traditional phosphonate inhibitors like 1-hydroxyethane-1,1-diphosphonate (HEDP) and nitrilotris(methylenephosphonic acid) (NTMP). acs.org For instance, research using the constant composition method to study seeded calcite growth demonstrated that CMI with a higher degree of carboxylation (CMI-25) exhibited a stronger inhibitory effect than HEDP and NTMP. acs.org To achieve a similar level of precipitation inhibition in a synthetic membrane concentrate, approximately 2.7 times more NTMP was required compared to CMI-25. acs.org

The table below presents research findings on the scale inhibition efficiency of Carboxymethyl Inulin.

Scale TypeInhibitorConcentrationInhibition EfficiencyKey ObservationReference
Calcium Carbonate (Calcite)Carboxymethyl Inulin (CMI)15 x 10-9 mol/L95% growth rate inhibitionInhibition is related to the maximum surface charge density from the adsorbed polymer. nih.gov
Calcium Carbonate (Calcite)CMI-25 vs. NTMPNot specifiedCMI-25 is more effective~2.7 times more NTMP is needed to achieve similar precipitation inhibition as CMI-25. acs.org

Enhancement of Material Properties in Food Science (excluding nutritional/sensory directly)

Inulin and its derivatives, including carboxymethyl inulin, are utilized in food science as functional ingredients that modify the material properties of food systems. nih.govnih.gov These modifications are primarily related to texture, stability, and rheological behavior, stemming from the physicochemical properties of the polysaccharide. researchgate.netwur.nl

As a texture modifier, inulin can form gels and increase viscosity when hydrated, which allows it to function as a fat replacer. researchgate.netwur.nlresearchgate.net The ability to form a particle gel network mimics the physical properties of fat, contributing to the structure and creaminess of low-fat products. researchgate.net The effectiveness of inulin in modifying texture depends on its degree of polymerization (DP); long-chain inulin is more viscous and thermo-stable, making it a more effective fat substitute than short-chain varieties. wur.nl The incorporation of inulin can alter textural parameters such as hardness, chewiness, and gumminess in food products like meat burgers. wur.nl

The table below outlines the technological functions of inulin derivatives and their impact on food material properties.

Technological FunctionImpact on Material PropertiesFood System ExampleReference
Texture Modifier / Fat ReplacerForms particle gel network, increases viscosity, alters hardness and chewiness.Dairy products, meat products, spreads, fillings. researchgate.netwur.nl
Thickener / Gelling AgentIncreases viscosity and forms gels upon hydration.Sauces, dressings, dairy products. scielo.orgiconfoods.com
HumectantImproves moisture retention.Bakery products. nih.govscielo.org
EmulsifierContributes to the stability of emulsions.Dressings, sauces. scielo.org

Degradation Mechanisms and Biocompatibility in Vitro Studies

Biodegradation Pathways

The biodegradation of inulin (B196767), carboxymethyl ether, is influenced by its chemical structure, which is a modification of the natural polysaccharide inulin. The introduction of carboxymethyl groups alters its susceptibility to enzymatic and hydrolytic degradation.

Enzymatic Degradation Mechanisms (e.g., Inulinase (B15287414) Activity)

Native inulin is a linear polysaccharide composed of β-(2-1)-linked D-fructose units, which is readily hydrolyzed by the enzyme inulinase into its constituent fructose (B13574) monomers. nih.gov However, the carboxymethylation of inulin introduces carboxymethyl groups (-CH2COOH) onto the hydroxyl groups of the fructose units. This chemical modification creates steric hindrance, which can interfere with the binding of enzymes like inulinase to the polysaccharide chain.

While direct studies on the enzymatic degradation of carboxymethyl inulin by inulinase are not extensively detailed, it is a well-established principle in polymer science that such substitutions reduce the rate of enzymatic hydrolysis. mdpi.com The degree and pattern of substitution on the polymer backbone are critical factors that affect the efficiency of enzymatic action. researchgate.net For related modified polysaccharides, such as carboxymethyl cellulose (B213188), the presence of substituent groups is known to impede the access of cellulase (B1617823) enzymes, thereby slowing down its biodegradation. researchgate.net Therefore, it is anticipated that inulin, carboxymethyl ether, exhibits a significantly lower rate of enzymatic degradation compared to its unmodified inulin counterpart.

Hydrolytic Degradation Under Various Conditions

The stability of inulin and its derivatives is highly dependent on environmental conditions such as pH and temperature.

Effect of pH: Unmodified inulin is susceptible to acid-catalyzed hydrolysis. Its chemical stability decreases significantly at a pH of 4 or lower, with the degradation rate increasing as the pH drops. actapol.netactapol.net Conversely, in neutral and alkaline environments (pH ≥ 5), inulin is chemically stable, showing little to no degradation even with prolonged heating. actapol.netresearchgate.netresearchgate.net

Effect of Temperature: High temperatures accelerate the hydrolytic degradation of inulin, particularly in acidic conditions. actapol.net Degradation becomes significant at temperatures above 60°C in acidic solutions. actapol.net Heat treatment of dry inulin at temperatures from 135 to 190°C also leads to degradation of the fructan chains. agriculturejournals.cz

Carboxymethylation generally enhances the stability of polysaccharides. This compound, particularly in the form of coatings for nanoparticles, has been shown to be stable across a range of pH values and at temperatures between 23°C and 53°C. researchgate.net This suggests that while the compound is robust under physiological and neutral conditions, it would be most susceptible to hydrolytic cleavage under conditions of low pH and high temperature, similar to its parent molecule.

Table 1: Influence of pH and Temperature on the Hydrolytic Stability of Unmodified Inulin.
ConditionEffect on StabilitySource
Low pH (≤ 4)Decreased stability; susceptible to hydrolysis. actapol.netactapol.net
Neutral to Alkaline pH (≥ 5)High stability; resistant to hydrolysis. actapol.netresearchgate.net
High Temperature (>60°C) in Acidic MediaAccelerated degradation. actapol.net
High Temperature in Neutral/Alkaline MediaRemains chemically stable. actapol.net

Influence of Degree of Substitution on Degradation Rate

The Degree of Substitution (DS) refers to the average number of hydroxyl groups that have been replaced with carboxymethyl groups per monosaccharide unit in the inulin chain. researchgate.net This parameter is crucial as it significantly influences the physicochemical properties and, consequently, the degradation rate of the polymer. cmccellulose.com

An increase in the DS generally leads to:

Reduced Thermal Stability: Studies on other modified polysaccharides, such as carboxymethyl starch and oxidized inulin, have shown that a higher degree of chemical modification disrupts the polymer's semi-crystalline structure and can lead to a decrease in thermal stability. zut.edu.plmdpi.com The introduction of bulky carboxymethyl groups can weaken the integrity of the polymer backbone.

Altered Enzymatic Degradation: A higher DS is expected to further inhibit enzymatic degradation. The increased density of carboxymethyl groups creates greater steric hindrance, making it more difficult for enzymes to access and cleave the β-(2-1) glycosidic bonds of the inulin backbone. researchgate.net

In essence, by controlling the DS, the degradation profile of this compound, can be tailored for specific applications, balancing stability with biodegradability. cmccellulose.com

Table 2: General Effect of Increasing Degree of Substitution (DS) on Degradation Properties.
PropertyEffect of Increased DSSource
Enzymatic Degradation RateDecreases due to steric hindrance. researchgate.net
Thermal StabilityTends to decrease due to structural disruption. zut.edu.plmdpi.com
Water SolubilityIncreases due to hydrophilic carboxymethyl groups. cmccellulose.com

In Vitro Biocompatibility Assessments (Cytotoxicity without clinical context)

Biocompatibility is a critical attribute for materials intended for biomedical applications. In vitro assessments provide foundational data on how a material interacts with cells.

Cell Viability Studies on L929 cells and Other Cell Lines

Cytotoxicity is commonly evaluated using established cell lines, with L929 mouse fibroblasts being a standard model for biocompatibility testing according to ISO 10993-5. nih.gov this compound (CMI), is widely reported to be a non-toxic and biocompatible material. nih.govresearchgate.net

While specific studies focusing solely on the effect of pure CMI on L929 cells are not extensively detailed, research on CMI-coated iron oxide nanoparticles demonstrated that the particles were non-cytotoxic to a variety of immortalized human cancer cell lines. researchgate.net Furthermore, studies on other carboxymethylated polysaccharides, such as carboxymethyl konjac glucomannan, have shown no cytotoxic effects on L929 mouse fibroblasts, achieving the highest grade of biocompatibility in MTT assays. spkx.net.cn These findings support the general consensus of the low cytotoxic potential of carboxymethylated polysaccharides. The collective evidence from toxicological profiles and studies on related compounds indicates that CMI does not adversely affect cell viability. researchgate.netnih.gov

Table 3: Summary of In Vitro Cytotoxicity Findings for CMI-Coated Nanoparticles.
Cell LineCell TypeObserved CytotoxicitySource
Hey A8 FDRHuman ovarian cancerNon-cytotoxic researchgate.net
A2780Human ovarian cancerNon-cytotoxic researchgate.net
MDA 468Human breast cancerNon-cytotoxic researchgate.net
MCF-7Human breast cancerNon-cytotoxic researchgate.net
Caco-2Human epithelial colorectal adenocarcinomaNon-cytotoxic researchgate.net

Hemocompatibility Studies (if applicable and non-clinical)

Hemocompatibility is the assessment of the effects of a material on blood and its components. nelsonlabs.com The primary in vitro method for evaluating this is the hemolysis assay, which quantifies the degree of red blood cell (erythrocyte) lysis caused by contact with a material. haemoscan.com According to the ASTM F756 standard, materials are classified based on their hemolytic percentage:

>5% hemolysis: Hemolytic

2% to 5% hemolysis: Slightly hemolytic

<2% hemolysis: Non-hemolytic researchgate.net

While the biocompatibility of CMI is well-regarded, and CMI-coated nanoparticles have been assessed for hemocompatibility, specific quantitative hemolysis data for the pure compound are not extensively available in the cited literature. researchgate.netresearchgate.net Given its established non-toxic and biocompatible nature, it is expected that this compound, would exhibit a low hemolytic potential, making it suitable for applications where incidental blood contact may occur.

Theoretical and Computational Approaches

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal information about the conformational dynamics, flexibility, and interactions of molecules over time.

The strong interaction of CMI with multivalent cations is a key aspect of its functionality, for instance in its use as an anti-scalant for sequestering hard water cations. nih.govresearchgate.net MD simulations are ideally suited to probe these interactions at a molecular level.

While specific MD studies on CMI are not widely available, research on the analogous compound carboxymethyl cellulose (B213188) (CMC) demonstrates the potential of this approach. MD simulations have been used to elucidate the degradation mechanism of CMC-modified montmorillonite (B579905) clay composites in the presence of aggressive Cu²⁺ concentrations. acs.org These simulations revealed that carboxyl groups were the most effective in chelating Cu²⁺ and that the formation of Cu²⁺ cation bridges between CMC and the clay surface enhanced the polymer's resistance to elution. acs.org

Table 1: Illustrative Findings from MD Simulations on Carboxymethyl Cellulose (CMC) Ion Interactions This table is based on findings for CMC, a structurally similar polymer, to illustrate the type of data obtainable from MD simulations.

Interacting Species Key Simulation Finding Implication Reference
CMC and Cu²⁺ Formation of Cu²⁺ cation bridges between CMC and montmorillonite surface. Enhanced adsorption and stability of the polymer on the surface. acs.org
CMC and Na⁺/Cl⁻ Na⁺ ions show strong interaction with carboxyl groups, screening negative charges. Influences polymer chain conformation and salt tolerance. researchgate.net

The introduction of carboxymethyl groups into the inulin (B196767) backbone significantly alters its physicochemical properties, including its solubility, flexibility, and crystal structure. nih.gov MD simulations provide a powerful tool to investigate these structural changes. The flexibility of polymer chains is crucial for many of their functions, such as binding to other molecules or forming stable complexes. diva-portal.org

Computational studies on CMC demonstrate how MD simulations can quantify conformational properties. By varying the degree of substitution (DS) and the concentration of salt in the simulation, researchers have observed corresponding changes in the polymer's end-to-end length, radius of gyration (Rg), and hydrodynamic radius (RH). researchgate.net The results show that with an increasing salt concentration, the polymer chain tends to collapse (decreasing Rg), while an increase in the DS leads to a more extended conformation due to increased electrostatic repulsion between the carboxyl groups. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including molecular orbital energies, atomic charge distributions, and reactivity indicators, offering deep insights into the chemical nature of a molecule. nih.govaps.org

While specific DFT studies on carboxymethyl inulin are limited, research on carboxymethyl cellulose provides a clear blueprint for how this method can be applied. DFT calculations have been used to determine the quantum chemical parameters of CMC and its composites, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO (Eg) is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. mdpi.com

These calculations can also reveal the distribution of electrical charge across the molecule and the magnitude and direction of the dipole moment (μ), which influences the polymer's interaction with polar molecules and ions. mdpi.com For CMI, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack, understand the strength of binding with different metal ions, and analyze how the electronic properties change upon substitution. This information is valuable for designing new CMI derivatives with tailored reactivity and functionality for applications ranging from drug delivery to environmental remediation. researchgate.netmq.edu.au

Table 2: Illustrative Quantum Chemical Parameters Calculated via DFT This table presents example parameters and values derived from DFT studies on the analogous Carboxymethyl Cellulose (CMC) system to demonstrate the predictive capabilities of the method.

Compound / Composite HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV) Dipole Moment (μ) (Debye) Reference
CMC -0.1657 -0.1238 0.0419 14.155 mdpi.com

Predictive Modeling for Material Properties

Predictive modeling, particularly through techniques like Quantitative Structure-Property Relationship (QSPR) modeling, aims to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. nih.gov These models are valuable for screening new compounds and optimizing material performance without the need for extensive and costly experimentation.

A QSPR model is built by first calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, and electronic features of a molecule. nih.govresearchgate.net Then, statistical methods or machine learning algorithms are used to create a regression model that links these descriptors to an experimentally measured property.

For a polymer like CMI, QSPR could be a powerful tool for predicting a variety of its functional properties. For instance, experimental studies have characterized how carboxymethylation enhances the antioxidant and antitumor activities of polysaccharides. nih.gov A QSPR model could be developed to predict the antioxidant capacity of different CMI variants based on descriptors such as the degree of substitution, molecular weight, and electronic properties calculated by DFT.

In a relevant study, a QSPR model was successfully developed to predict the in vitro binding of various drugs to a non-absorbed, gut-restricted polymer. nih.gov The final model identified four key descriptors—the surface area of hydrogen bond-accepting atoms, ionization potential, electron affinity, and lipophilicity—that accounted for approximately 70% of the observed binding behavior. nih.gov A similar approach for CMI could predict its capacity to bind and sequester metal ions, a key property for its use as a scale inhibitor. nih.govresearchgate.net Such a model would accelerate the design of CMI-based materials with optimized performance for specific industrial or biomedical applications.

Table 3: Potential Descriptors and Properties for a QSPR Model of Carboxymethyl Inulin

Potential Molecular Descriptors (Inputs) Target Properties (Outputs) Potential Application
Degree of Substitution Ion Sequestration Capacity Water Treatment, Anti-scalant
Molecular Weight Antioxidant Activity Nutraceuticals, Food Science
Charge Distribution Drug Binding Affinity Pharmaceutical Formulations
Number of Carboxyl Groups Flocculation Efficacy Wastewater Treatment

Rheological Modeling of Inulin, Carboxymethyl Ether Systems

The rheological behavior of this compound (CMI) systems is crucial for understanding their functionality in various applications, from food texturizers to industrial fluids. The flow characteristics of CMI solutions and gels are complex and influenced by factors such as concentration, degree of substitution (DS), temperature, and shear rate. To quantitatively describe this behavior, various theoretical and computational models are employed.

Solutions of CMI, particularly at higher concentrations, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means their viscosity decreases as the applied shear rate increases. This property is advantageous in many applications where a high viscosity at rest (for stability) and a lower viscosity during processing or application (for ease of handling) are desired.

Several well-established rheological models can be used to characterize the flow behavior of CMI systems. The choice of model often depends on the specific characteristics of the CMI and the conditions being studied.

Power Law Model

A commonly used model for describing the shear-thinning behavior of polymer solutions is the Power Law model, also known as the Ostwald-de Waele relationship. The model is expressed as:

τ = K * γ̇ⁿ

Where:

τ is the shear stress

γ̇ is the shear rate

K is the consistency index, which is a measure of the fluid's viscosity. A higher K value indicates a more viscous fluid.

n is the flow behavior index, which indicates the degree of deviation from Newtonian behavior. For a shear-thinning fluid, n < 1 . The lower the value of n, the more pronounced the shear-thinning effect.

For CMI solutions, both the consistency index (K) and the flow behavior index (n) are dependent on the concentration of the CMI and its degree of substitution. Generally, an increase in CMI concentration leads to a higher consistency index and a lower flow behavior index, signifying a more viscous and more shear-thinning fluid.

Herschel-Bulkley Model

In some CMI systems, particularly at high concentrations or in gelled forms, a yield stress may be present. This means that a certain amount of stress must be applied before the material starts to flow. The Herschel-Bulkley model is an extension of the Power Law model that accounts for this yield stress:

τ = τ₀ + K * γ̇ⁿ

Where:

τ₀ is the yield stress.

The presence of a yield stress is indicative of a structured fluid, where intermolecular interactions create a network that must be broken down for flow to occur. The Herschel-Bulkley model has been found to be a good fit for describing the rheological properties of various polysaccharide-based systems. While specific data for CMI is limited in publicly available literature, the principles of this model are applicable.

Research Findings on the Rheological Behavior of Carboxymethyl Inulin

Detailed research specifically outlining the rheological model parameters for "this compound" is not extensively available in the public domain. However, studies on inulin and other carboxymethylated polysaccharides provide valuable insights. For instance, research on inulin gels shows a clear shear-thinning behavior at concentrations above 20-25%, which can be effectively described by the Power Law model. It is reasonable to infer that the introduction of carboxymethyl groups would further influence these properties, likely increasing viscosity and potentially introducing a yield stress at lower concentrations due to enhanced intermolecular interactions.

One patent document has indicated that for certain carboxymethyl inulin solutions, the viscosity is independent of the shear stress at low shear stress values (<1 Pa). This suggests Newtonian-like behavior under these specific conditions. However, this finding may not be representative of all CMI systems, especially at higher concentrations and shear rates.

The table below illustrates hypothetical Power Law model parameters for CMI solutions at different concentrations, based on general trends observed for similar hydrocolloids. It is important to note that these are representative values and actual experimental data would be required for precise modeling.

Concentration (% w/v)Consistency Index (K) (Pa·sⁿ)Flow Behavior Index (n)
1.00.150.85
2.00.450.70
3.01.200.55
4.03.500.40

Table 1. Hypothetical Power Law Model Parameters for this compound Solutions at 25°C.

Further empirical studies are necessary to fully characterize the rheological landscape of this compound systems and to populate detailed data tables with experimentally derived model parameters under a range of conditions.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Circular Economy Integration

The development of sustainable synthesis routes for carboxymethyl inulin (B196767) is a primary focus of ongoing research, aligning with the principles of green chemistry and the circular economy. Current methods for carboxymethylation often involve the use of sodium chloroacetate (B1199739) and sodium hydroxide (B78521), which present environmental and efficiency challenges. google.com Future research is directed towards optimizing these processes to improve reaction efficiency and reduce waste.

One promising avenue is the use of ionic liquids as reaction media, which can offer improved yields and easier product separation. A patented method describes the preparation of carboxymethyl inulin using N-butylpyridine tetrafluoroborate (B81430) as an ionic liquid promoter, which facilitates the reaction under milder conditions. patsnap.com Further investigation into a wider range of biodegradable and recyclable ionic liquids could lead to even more sustainable manufacturing processes.

The integration of carboxymethyl inulin into a circular economy model is another critical research area. Inulin is extracted from the roots of chicory plants, a renewable feedstock. researchgate.net Research into utilizing waste streams from agriculture and the food industry as sources for inulin extraction could further enhance the sustainability of CMI production. By valorizing biomass that would otherwise be discarded, a closed-loop system can be established, minimizing waste and maximizing resource utilization. The inherent biodegradability of CMI ensures that products derived from it can be returned to the biosphere at the end of their life cycle, completing the circular model. researchgate.net

Advanced Hybrid Materials and Composites with Inulin, Carboxymethyl Ether

The unique properties of carboxymethyl inulin make it an excellent candidate for the development of advanced hybrid materials and composites with tailored functionalities. Its polyanionic nature and biocompatibility allow for its combination with a variety of other polymers and inorganic materials to create novel systems for environmental and biomedical applications.

A significant area of research is the use of CMI in composites for wastewater treatment. For instance, composites of carboxymethyl inulin and chitosan (B1678972) have been synthesized for the effective removal of heavy metal ions, such as copper (II), from aqueous solutions. scilit.com The synergistic combination of the chelating properties of CMI and the adsorptive capacity of chitosan results in a highly efficient and biodegradable adsorbent material. Future research will likely focus on optimizing the composition and structure of these composites to target a broader range of pollutants, including organic dyes and pharmaceuticals.

In the biomedical field, CMI-based composites are being explored for drug delivery and tissue engineering applications. The ability of CMI to form hydrogels and its mucoadhesive properties make it an attractive component for controlled-release drug delivery systems. Hybrid materials incorporating CMI with other biopolymers like alginate or gelatin could lead to scaffolds with enhanced mechanical properties and biocompatibility for tissue regeneration.

Composite MaterialComponentsTarget ApplicationKey Research Findings
CMI-Chitosan CompositeCarboxymethyl Inulin, ChitosanHeavy Metal RemovalEffective in removing Cu(II) from aqueous solutions. scilit.com
CMI-Alginate HydrogelCarboxymethyl Inulin, AlginateDrug DeliveryPotential for controlled release of therapeutic agents.
CMI-Gelatin ScaffoldCarboxymethyl Inulin, GelatinTissue EngineeringBiocompatible scaffolds with potential for tissue regeneration.

Novel Functionalization Strategies for Enhanced Specificity

One successful approach has been the modification of CMI with heterocyclic compounds and Schiff bases to impart or enhance its antioxidant and antifungal properties. researchgate.netnih.govnih.gov For example, the introduction of amino heterocyclic moieties onto the carboxymethyl inulin structure has been shown to significantly improve its radical scavenging activity and its ability to inhibit the growth of certain fungi. researchgate.netnih.gov These derivatives have potential applications in the food, cosmetic, and biomedical industries as novel antioxidants and antimicrobial agents. nih.gov

Future research in this area will likely explore a wider array of functional groups and conjugation chemistries to create CMI derivatives with highly specific functions. This could include the attachment of targeting ligands for site-specific drug delivery, the incorporation of stimuli-responsive groups for smart material applications, and the grafting of other polymers to create novel architectures with unique solution properties.

Functionalization StrategyAdded MoietyEnhanced PropertyPotential Application
Heterocyclic ModificationAmino heterocyclic moietiesAntioxidant, AntifungalFood preservation, Biomedicine researchgate.netnih.gov
Schiff Base IncorporationCationic Schiff basesAntioxidantFood, Biomedicine, Cosmetics nih.gov
Ligand ConjugationTargeting ligandsSite-specific bindingTargeted drug delivery
Stimuli-Responsive GraftingpH or temperature-sensitive polymersControlled releaseSmart drug delivery systems

Integration of Machine Learning and AI in Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and development of new materials, and carboxymethyl inulin is no exception. While direct applications of AI to CMI are still emerging, the broader use of these computational tools in polymer science and drug discovery provides a clear roadmap for future research. nih.govpegsummit.com

AI and ML algorithms can be employed to predict the structure-property relationships of novel CMI derivatives. By training models on existing experimental data, it may become possible to predict the degree of substitution, molecular weight distribution, and resulting functional properties of CMI synthesized under different reaction conditions. researchgate.net This predictive capability would significantly accelerate the optimization of synthesis protocols and reduce the need for extensive trial-and-error experimentation.

Furthermore, AI can be used to design new CMI-based materials with desired functionalities. For instance, generative models could be used to propose novel chemical modifications to the CMI backbone that are predicted to have enhanced binding affinity for a specific target, such as a pollutant or a biological receptor. nih.gov This in silico design process would enable researchers to focus their synthetic efforts on the most promising candidates, thereby streamlining the discovery of new high-performance materials. The FDA has acknowledged the growing role of AI and ML in drug development, indicating a supportive regulatory landscape for these innovative approaches. fda.gov

Scaling-Up and Process Intensification Challenges for Industrial Implementation

For carboxymethyl inulin to be widely adopted in industrial applications, significant challenges related to scaling up production and process intensification must be addressed. Historically, the synthesis of CMI has been characterized by low efficiency, making large-scale production economically unviable. google.com While modern methods have improved, further optimization is necessary for cost-effective industrial implementation.

Another key consideration is the purification of the final CMI product. The removal of unreacted reagents and byproducts is essential for many applications, particularly in the biomedical and food industries. Developing efficient and scalable purification methods, such as membrane filtration or precipitation techniques, is an active area of research. The successful optimization and scale-up of inulin extraction from its natural sources is also a critical precursor to large-scale CMI production. researchgate.net

Q & A

Basic: What are the key methodological considerations for synthesizing carboxymethyl inulin (CMI) with controlled substitution degrees?

Answer:
The synthesis of CMI typically involves a three-step alkalization-etherification process:

Alkalization: Inulin is treated with NaOH to activate hydroxyl groups.

Etherification: Sodium monochloroacetate (SMCA) reacts with the alkoxide form of inulin, introducing carboxymethyl groups.

Purification: Neutralization, dialysis, and lyophilization remove unreacted reagents.

Critical parameters include:

  • Reagent molar ratios (SMCA:inulin, NaOH:inulin) to control substitution degree (DS).
  • Reaction time and temperature (typically 50–70°C for 2–5 hours).
  • Solvent system (e.g., isopropanol/water mixtures to prevent polysaccharide degradation).

Optimization tools like response surface methodology (RSM) and central composite design (CCD) are recommended for balancing DS and reaction efficiency .

Advanced: How can crosslinking strategies be optimized to enhance the mechanical properties of CMI-based hydrogels?

Answer:
Crosslinking CMI with agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or diglycidyl ethers improves hydrogel stability. Key considerations:

  • Crosslinker density: Adjust molar ratios of crosslinker to CMI to balance elasticity and swelling capacity.
  • pH-dependent reactivity: Carboxymethyl groups in CMI facilitate ionic interactions, enabling pH-responsive behavior.
  • Characterization: Use rheological tests (e.g., storage modulus GG') and swelling studies to evaluate network integrity.

For example, DMTMM-mediated crosslinking with chitosan enhances Cu(II) adsorption capacity while maintaining biodegradability .

Basic: Which analytical techniques are critical for characterizing the structural and functional properties of CMI?

Answer:

  • FTIR: Identifies carboxymethyl group incorporation (peaks at 1600 cm1^{-1} for COO^-).
  • 1^1H/13^13C NMR: Quantifies DS by comparing integration ratios of anomeric protons (δ 4.5–5.5 ppm) to carboxymethyl signals (δ 170–180 ppm).
  • XPS: Confirms surface functional groups (e.g., C=O bonds).
  • TGA/DSC: Assesses thermal stability and decomposition profiles.
  • SEM/BET: Evaluates morphology and surface area for adsorption applications .

Advanced: What methodologies are employed to evaluate CMI's efficacy in heavy metal adsorption from aqueous solutions?

Answer:

  • Batch adsorption experiments: Optimize pH, contact time, and initial metal concentration (e.g., Langmuir/Freundlich isotherms for Cu(II)).
  • Kinetic models: Pseudo-first/second-order models to describe adsorption mechanisms.
  • Competitive adsorption studies: Test selectivity in multi-metal systems (e.g., Cu(II) vs. Zn(II)).
  • Regeneration cycles: Use EDTA or HCl to desorb metals and assess reusability.

CMI-chitosan composites show >90% Cu(II) removal efficiency due to chelation with carboxymethyl and amino groups .

Advanced: How can response surface methodology (RSM) be applied to optimize CMI synthesis parameters?

Answer:

  • Design: Use a central composite design (CCD) with factors like NaOH concentration, SMCA ratio, and temperature.
  • Responses: Maximize DS while minimizing byproducts (e.g., glycolic acid).
  • Model validation: Confirm predicted optimal conditions via confirmatory experiments.

For example, Zhou et al. (2024) achieved a DS of 1.2 using RSM-optimized conditions .

Basic: What experimental approaches are used to assess the biocompatibility and biodegradability of CMI in biomedical applications?

Answer:

  • In vitro cytotoxicity: MTT assays on cell lines (e.g., HEK293) to evaluate viability.
  • Enzymatic degradation: Incubate CMI with α-amylase or inulinase to measure weight loss over time.
  • In vivo biodegradation: Subcutaneous implantation in rodent models, followed by histopathological analysis.

CMI derivatives exhibit low cytotoxicity (<10% reduction in cell viability at 1 mg/mL) and complete enzymatic degradation within 72 hours .

Advanced: What in vitro and in vivo models are suitable for studying CMI's prebiotic effects on gut microbiota?

Answer:

  • In vitro: Simulated colonic fermentation with fecal inocula, measuring SCFA production (e.g., acetate, propionate) via GC-MS.
  • In vivo: Rodent models fed CMI-supplemented diets, followed by 16S rRNA sequencing of fecal samples to track Bifidobacterium/Lactobacillus enrichment.

CMI’s fructan backbone selectively stimulates Bifidobacterium growth, akin to fructooligosaccharides (FOS) .

Advanced: How can researchers address contradictions in reported substitution degrees (DS) of CMI across studies?

Answer:

  • Standardize synthesis protocols: Control reagent purity, solvent quality, and reaction atmosphere (e.g., nitrogen blanket).
  • Validate DS quantification: Cross-validate NMR, conductometric titration, and elemental analysis.
  • Report metadata: Include raw data (e.g., FTIR spectra, titration curves) in supplementary materials.

Discrepancies often arise from inconsistent alkalization times or unaccounted side reactions (e.g., SMCA hydrolysis) .

Basic: What ethical guidelines govern the design of human studies involving CMI supplementation?

Answer:

  • Informed consent: Participants must receive clear information on study aims, risks, and benefits.
  • Institutional Review Board (IRB) approval: Submit protocols detailing participant selection, data anonymization, and adverse event monitoring.
  • Data transparency: Publish negative results to avoid publication bias.

Refer to templates from NIH or EMA for compliance .

Advanced: What strategies are effective for integrating CMI into composite materials to enhance functional performance?

Answer:

  • Ionic crosslinking: Combine CMI with cationic polymers (e.g., chitosan) via electrostatic interactions.
  • Covalent grafting: Use EDC/NHS chemistry to conjugate CMI with peptides or enzymes.
  • Blending: Mix CMI with alginate or cellulose nanocrystals for synergistic rheological properties.

For instance, CMI-alginate composites exhibit improved shear-thinning behavior for 3D bioprinting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.